molecular formula C12H15N3O2 B3108492 tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate CAS No. 166176-53-0

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate

Cat. No.: B3108492
CAS No.: 166176-53-0
M. Wt: 233.27 g/mol
InChI Key: QIHZGABAFVTOKE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as sterol 14-alpha demethylase (CYP51), which is involved in the biosynthesis of ergosterol in fungal cells . The inhibition of this enzyme disrupts the formation of ergosterol, leading to antifungal effects. Additionally, This compound interacts with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biochemical activity.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. In fungal cells, this compound inhibits the formation of ergosterol, a crucial component of the cell membrane, leading to cell death . In mammalian cells, This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress response and apoptosis, thereby affecting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with specific biomolecules. This compound binds to the active site of sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity and preventing the biosynthesis of ergosterol . The binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound exhibits antifungal activity without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, due to its impact on cellular metabolism and organ function. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

This compound: is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by liver enzymes, such as cytochrome P450, which convert it into more water-soluble metabolites for excretion . The interaction with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . Targeting signals and post-translational modifications can direct This compound to specific subcellular compartments, enhancing its biochemical activity.

Preparation Methods

The synthesis of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate typically involves the reaction of imidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted imidazo[1,2-a]pyridine derivatives.

Comparison with Similar Compounds

tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHZGABAFVTOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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